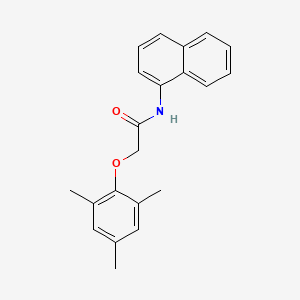

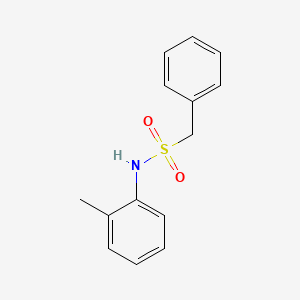

![molecular formula C14H11NO4 B5561644 4-[(phenoxycarbonyl)amino]benzoic acid](/img/structure/B5561644.png)

4-[(phenoxycarbonyl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- The compound has been synthesized through different methods, involving steps like methylation, acylation, and reduction. For example, Dou Qing (2000) reported the synthesis of liquid crystal intermediates from 4-phenylphenol via various chemical reactions including methylation and acylation (Dou Qing, 2000).

- Another approach includes the enzymatic synthesis using a Carboxylase enzyme as described by Aresta et al. (1998), representing a biotechnological application of the enzyme (Aresta et al., 1998).

Molecular Structure Analysis

- The molecular structure and geometries of similar azo-benzoic acids have been studied using techniques like NMR and UV–VIS spectroscopy, as well as density functional theory method, as demonstrated by Baul et al. (2009) (Baul et al., 2009).

Chemical Reactions and Properties

- The chemical reactions of this compound involve acid-base dissociation and azo-hydrazone tautomerism in solution, which are influenced by factors like solvent composition and pH, as studied by Baul et al. (2009) (Baul et al., 2009).

Physical Properties Analysis

- The physical properties such as UV-VIS absorption spectra of similar compounds have been measured in organic solvents, indicating the effect of solvent on the properties of the compound (Baul et al., 2009).

Chemical Properties Analysis

- The chemical properties include the compound’s reactivity and stability, as observed in various chemical reactions. For instance, the study by Aresta et al. (1998) highlights the selective synthesis of 4-OH benzoic acid from phenol and CO2 using a Carboxylase enzyme, showcasing its selective reactivity and potential for biotechnological applications (Aresta et al., 1998).

Applications De Recherche Scientifique

Chemical Synthesis and Characterization

4-[(Phenoxycarbonyl)amino]benzoic acid and its derivatives are significant in chemical synthesis, serving as precursors or intermediates in the production of complex molecules. Studies have demonstrated their roles in:

Enzymatic Oxidative Polymerization : A study focused on the enzymatic oxidative polymerization of a derivative, 4-(4-hydroxybenzylideneamino)benzoic acid (HBBA), highlighting its potential in creating polymers with specific properties (Kumbul, Gokturk, Turac, & Sahmetlioglu, 2015) Kumbuletal.,2015Kumbul et al., 2015Kumbuletal.,2015.

Biosynthesis of Natural Products : The role of similar compounds in the biosynthesis of natural products, such as 3-amino-5-hydroxy benzoic acid (3,5-AHBA)-derived compounds, showcases their utility in generating bioactive molecules (Kang, Shen, & Bai, 2012) Kangetal.,2012.

Biological Studies

Derivatives of 4-[(phenoxycarbonyl)amino]benzoic acid have been utilized in biological studies, particularly in understanding enzyme functions and receptor interactions:

- Photoaffinity Labeling of Enzymes : The use of photoactive benzoic acid derivatives to identify the phenol binding site of UDP-glucuronosyltransferases (UGTs), highlighting their importance in studying enzyme-substrate interactions (Xiong, Bernardi, Bratton, Ward, Battaglia, Finel, Drake, & Radominska-Pandya, 2006) Xiongetal.,2006.

Biosensors and Detection Tools

4-[(Phenoxycarbonyl)amino]benzoic acid derivatives have been instrumental in developing biosensors and detection tools for environmental and biological applications:

- Development of Biosensors : Research on constructing synthetic biosensors for detecting benzoic acid derivatives demonstrates the potential of these compounds in environmental monitoring and microbial strain optimization (Castaño-Cerezo, Fournié, Urban, Faulon, & Truan, 2020) Castan~o−Cerezoetal.,2020Castaño-Cerezo et al., 2020Castan~o−Cerezoetal.,2020.

Environmental Applications

The study of 4-[(phenoxycarbonyl)amino]benzoic acid derivatives extends to environmental science, particularly in the degradation and analysis of pollutants:

- Treatment of Herbicides Using Membrane Bioreactor Technology : Investigations into the efficacy of membrane bioreactor technology in breaking down phenoxyacetic and benzoic acid herbicides underline the environmental applications of these compounds (Ghoshdastidar & Tong, 2013) Ghoshdastidar & Tong, 2013.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(phenoxycarbonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-13(17)10-6-8-11(9-7-10)15-14(18)19-12-4-2-1-3-5-12/h1-9H,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMFAZIYCUICPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Phenoxycarbonylamino)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

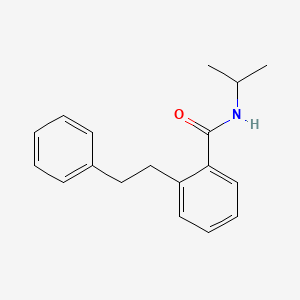

![3-isopropyl-1-methyl-N-[2-(3-phenyl-1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5561581.png)

![3-[2-(4-nitrobenzylidene)hydrazino]-3-oxo-N-(3-pyridinylmethyl)propanamide](/img/structure/B5561589.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5561601.png)

![1-[2-(2-methoxyphenoxy)-2-methylpropanoyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5561602.png)

![2-(2,5-dimethylphenyl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}acetamide hydrochloride](/img/structure/B5561607.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5561628.png)

![2-(2-methoxyethyl)-9-(5-phenyl-1,2,4-oxadiazol-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561648.png)

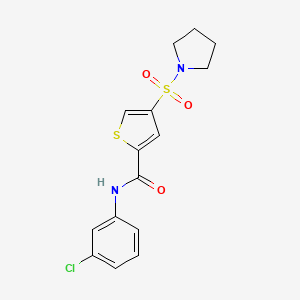

![3-[2-[(3,4-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5561662.png)

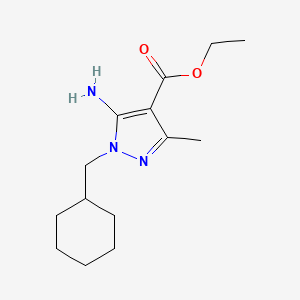

![N-(4-bromophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5561668.png)